Fenamidone Metabolite
Description
Overview of Key Metabolites and Their Research Relevance
Research has identified several key metabolites of fenamidone (B155076) that are relevant for environmental and residue analysis. The metabolic pathways of fenamidone have been studied in plants, soil, and animals. fao.orgfao.org In plants, the primary metabolite is RPA 410193, also known as diketo-fenamidone, which is formed through oxidative hydrolysis. fao.org In soil, fenamidone degrades into two major metabolites: RPA 412708 and RPA 412636. fao.org The formation of these metabolites is primarily driven by aerobic soil microorganisms. fao.org Other metabolites, such as RPA 413255 and RPA 411639, are also formed through different degradation routes. fao.org The study of these specific metabolites is crucial as they are part of the total residue that may be present in the environment and in food crops. fao.org
Table 1: Key Fenamidone Metabolites and their Formation
| Metabolite Code | Formation Pathway | Environment |
|---|---|---|
| RPA 410193 | Oxidative hydrolysis of the thiomethyl side chain | Plants |
| RPA 412708 | Loss of the N-phenyl aniline (B41778) ring | Soil, Animal |
| RPA 412636 | Loss of the S-methyl moiety and hydrolysis (from RPA 412708) | Soil, Animal |
| RPA 413255 | Addition to parent compound | Soil |
| RPA 411639 | Addition to parent compound | Soil |
This table outlines the primary metabolites of fenamidone and the environments in which they are predominantly formed based on current research findings.
The persistence and mobility of these metabolites are also subjects of study. For instance, field dissipation studies have shown varying half-lives for fenamidone and its metabolites, indicating different rates of degradation in the environment. fao.org While fenamidone itself degrades relatively quickly, its metabolites can persist for longer periods. canada.ca
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fenamidone |
| RPA 410193 (diketo-fenamidone) |
| RPA 412708 |
| RPA 412636 |
| RPA 413255 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBSXMBPVHJQY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583591 | |
| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332855-88-6 | |
| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of Fenamidone
Biotransformation in Biological Systems
The metabolism of fenamidone (B155076) proceeds through a series of well-defined reactions, primarily categorized as Phase I and Phase II transformations. govinfo.gov These processes alter the chemical structure of fenamidone, generally leading to metabolites with increased polarity, which facilitates their excretion. uomus.edu.iq
In Planta Metabolism
Studies on various crops, including grapes, tomatoes, lettuce, carrots, and potatoes, have elucidated the metabolic fate of fenamidone in plants. fao.org The primary mechanism of metabolism involves a series of oxidative and hydrolytic reactions, followed by conjugation.
Following Phase I transformations, the resulting metabolites, as well as the parent fenamidone, can undergo Phase II conjugation reactions. uomus.edu.iq In plants, this often involves the attachment of endogenous molecules like sugars (glycosylation) or amino acids to the xenobiotic. unl.edu This process increases the water solubility of the compounds, aiding in their sequestration and detoxification within the plant. uomus.edu.iq There is evidence of the formation of acid-labile conjugates in potato tubers, suggesting that conjugation is a significant pathway. fao.org
Several key metabolites of fenamidone have been identified in various plant species. The most significant of these is RPA 410193, which is considered a major plant metabolite. govinfo.govfao.org In studies on grapes, RPA 410193 constituted a notable portion of the total residue. fao.org
Other identified metabolites include RPA 412636 and RPA 412708. govinfo.govfao.org In potato tubers, both RPA 412636 and RPA 412708 were detected, each accounting for a small percentage of the total radioactive residue. fao.org These two compounds are also found as soil metabolites and can be taken up by subsequent crops. fao.org
Table 1: Major and Minor Plant Metabolites of Fenamidone
| Metabolite Code | Description | Occurrence in Plants |
| RPA 410193 | Major plant metabolite | Found in grapes, tomatoes, and poultry (egg whites). fao.orgpublications.gc.ca |
| RPA 412636 | Minor plant metabolite | Detected in potato tubers and lettuce. govinfo.govfao.org |
| RPA 412708 | Minor plant metabolite | Detected in potato tubers and lettuce. govinfo.govfao.org |
In Animal Systems
The metabolism of fenamidone has also been investigated in animal models, including rats, lactating goats, and laying hens. fao.org Similar to plants, fenamidone undergoes extensive biotransformation in animals.
In rats, fenamidone is extensively metabolized through Phase I (oxidation, reduction, and hydrolysis) and Phase II (conjugation) reactions. fao.orgwho.int Over 20 different metabolites have been identified in rat excreta, with the majority being eliminated in the feces. who.int The metabolic pathways in ruminants (goats) and poultry (hens) show similarities to those observed in rats. fao.org
Interestingly, the metabolite profile in animals differs slightly from that in plants. While RPA 412636 and RPA 412708 are found in both rats and plants, the major plant metabolite, RPA 410193, was not identified in rat metabolism studies. fao.org In laying hens, RPA 412708 was a significant residue in egg yolk. fao.org There is also evidence for the formation of glucuronide and sulfate (B86663) conjugates in animal systems. govinfo.gov
Comprehensive Metabolite Profiling in Excreta and Tissues
Studies in rats have demonstrated that Fenamidone is extensively metabolized, with over 20 different metabolites detected in excreta. who.intfao.orgpublications.gc.ca Following administration, the majority of the substance is excreted in the feces, accounting for up to approximately 90% of the dose, with the remainder found in the urine. who.intfao.org Analysis of urine, feces, and bile has identified up to 22, 24, and 22 radioactive species, respectively. who.int The highest concentrations of radioactivity have been observed in the gastrointestinal tract, stomach, thyroid, liver, pancreas, and blood. who.int Despite extensive metabolism, the amount of radioactivity remaining in tissues after 168 hours is less than 0.7% of the administered dose. who.int In lactating goats, residues of Fenamidone and its metabolites were low in milk and edible tissues. fao.org
Phase I and Phase II Reactions in Vivo
The biotransformation of Fenamidone in vivo involves a series of Phase I and Phase II reactions. who.intfao.orgpublications.gc.ca Phase I reactions include oxidation, reduction, and hydrolysis. who.intfao.orgpublications.gc.ca These initial transformations are followed by Phase II conjugation reactions. who.intfao.orgfao.org The combination of these reactions leads to the formation of numerous metabolites. who.intpublications.gc.ca Evidence from rat metabolism studies indicates that these pathways are similar to those observed in ruminants and poultry. fao.org
Characterization of Specific Animal Metabolites (e.g., RPA 409352, RPA 409361, RPA 412708, RPA 412636)
Several key metabolites of Fenamidone have been identified and characterized in animal studies. The major metabolites, constituting more than 10% of the administered dose, include RPA 409352, RPA 409361, RPA 412708, and RPA 412636. who.int In rats, conjugated forms of RPA 409352 and RPA 409361 were detected in urine and bile. who.int RPA 412708 and its subsequent product, RPA 412636, are significant metabolites formed through the loss of the N-phenyl aniline (B41778) ring and subsequent hydrolysis and loss of the S-methyl group. fao.org In lactating goats, RPA 412636 was the most abundant residue in the liver and kidney. fao.org Analytical methods have been developed to quantify these metabolites in various animal matrices. publications.gc.ca
| Metabolite | Description | Occurrence in Animal Studies |
|---|---|---|
| RPA 409352 | Major metabolite | Detected in rat excreta and as a conjugate in urine and bile. who.intpublications.gc.ca |
| RPA 409361 | Major metabolite | Detected in rat excreta and as a conjugate in urine and bile. who.int |
| RPA 412708 | Major metabolite | Formed by the loss of the N-phenyl aniline ring from the parent compound. Found in rat and goat metabolism studies. who.intfao.org |
| RPA 412636 | Major metabolite | Formed from RPA 412708 through hydrolysis and loss of the S-methyl moiety. Identified in rat and goat metabolism, being the most abundant in goat liver and kidney. who.intfao.org |
Proposed Roles of Microbial Biotransformation in Gut Metabolism
The extensive metabolism of xenobiotics, including pesticides, is not solely dependent on host enzymes but is also significantly influenced by the gut microbiota. researchgate.netnih.govnih.gov Gut microbes possess a diverse array of enzymes capable of performing biotransformations such as reduction and hydrolysis, which can alter the structure and activity of ingested compounds. nih.govnih.gov While specific studies on the direct role of gut microbial biotransformation of Fenamidone are not detailed in the provided context, the high levels of metabolites in feces suggest a potential role for the gut microbiome. who.int It is known that intestinal microflora can deacetylate related compounds, indicating a plausible mechanism for microbial involvement in Fenamidone metabolism. fao.org The gut microbiome's capacity for chemical transformations can lead to the activation, inactivation, or alteration of the toxicity of xenobiotics. nih.govethz.ch
Environmental Degradation Pathways
Fenamidone's stability in the environment is influenced by abiotic factors, particularly hydrolysis, which is dependent on the pH of the surrounding medium.
Hydrolytic Transformations
The hydrolysis of Fenamidone is significantly influenced by pH. The compound is stable at neutral and slightly acidic pH values of 5 and 7. fao.org However, it undergoes hydrolysis under more acidic (pH 4) and alkaline (pH 9) conditions. fao.orgagropages.com The rate of hydrolysis, and thus the half-life (DT50) of Fenamidone, varies with pH. At pH 4, the hydrolysis half-life is approximately 41.7 to 42 days, while at pH 9, it is shorter, around 27.6 to 28 days. fao.orgagropages.com The major degradation products of hydrolysis also differ with pH. At pH 4, the primary hydrolysis product is RPA 410193, whereas at pH 9, the main products are RPA 413350 and RPA 412708. fao.org
| pH | Half-life (DT50) in days | Major Hydrolysis Products |
|---|---|---|
| 4 | 41.7 fao.org | RPA 410193 fao.org |
| 5 | 222 (Stable) fao.org | - |
| 7 | 411 (Stable) fao.org | - |
| 9 | 27.6 fao.org | RPA 413350 & RPA 412708 fao.org |
Identification of Hydrolysis Products (e.g., RPA 410193, RPA 413350)
The stability of fenamidone is pH-dependent. It remains stable under neutral (pH 7) and slightly acidic (pH 5) conditions but undergoes hydrolysis in more acidic (pH 4) and alkaline (pH 9) environments. fao.org This process leads to the formation of distinct hydrolysis products.
Under acidic conditions (pH 4), the primary hydrolysis product identified is RPA 410193. fao.orgfao.org Conversely, in alkaline conditions (pH 9), the major products are RPA 413350 and RPA 412708. fao.orgfao.org The formation of these products is a key aspect of fenamidone's abiotic degradation in aqueous systems.
Fenamidone Hydrolysis Rates and Products
| pH | DT50 (days) | Major Hydrolysis Products |
|---|---|---|
| 4 | 41.7 | RPA 410193 |
| 5 | 222 | Stable |
| 7 | 411 | Stable |
| 9 | 27.6 | RPA 413350 & RPA 412708 |
Photolytic Degradation Mechanisms
Sunlight plays a role in the degradation of fenamidone, particularly in aqueous environments and on soil surfaces.
Direct Photolysis in Aqueous Environments
In contrast to soil, direct photolysis is a more significant degradation route for fenamidone in aquatic systems. agropages.com The compound degrades rapidly under aqueous photolytic conditions, with a reported half-life (DT50) of less than 30 hours. agropages.com This rapid degradation is particularly relevant in clear, shallow water where sunlight penetration is high. regulations.govgovinfo.gov The high energy from sunlight can induce reactions like bond scission, cyclization, and rearrangement that are less common in hydrolysis or microbial degradation. nih.govnih.gov
Microbial Biotransformation in Environmental Matrices
Microorganisms are crucial in the breakdown of fenamidone in the environment, particularly in soil.
Aerobic Degradation Kinetics in Soil
Under aerobic conditions, fenamidone is rapidly degraded by soil microorganisms. fao.org The dissipation half-life (DT50) in various soil types, such as sandy loam and loam, is relatively short, ranging from approximately 7 to 8 days. agropages.com One study reported DT50 values for fenamidone in soil ranging from 0.9 to 9.6 days at 20°C. fao.org Another study found half-lives of 35.18 to 42.78 days in soil. researchgate.net
The primary aerobic degradation pathway involves the loss of the N-phenyl aniline ring to form the metabolite RPA 412708. fao.org This is followed by the loss of the S-methyl group and subsequent hydrolysis to yield RPA 412636. fao.org Other pathways include the formation of nitro compounds RPA 413255 and RPA 411639. fao.org
Field Dissipation Half-Lives (DT50) of Fenamidone and its Metabolites
| Compound | Average DT50 (days) |
|---|---|
| Fenamidone | 5 |
| RPA 412708 | 12 |
| RPA 411639 | 21 |
| RPA 413255 | 43 |
| RPA 412636 | 47 |
Microbial Metabolic Versatility in Pollutant Transformation
Microorganisms, including bacteria, fungi, and archaea, exhibit remarkable metabolic versatility that enables them to break down a wide array of environmental pollutants. scitechnol.com This capability is fundamental to the natural attenuation of contaminants and is harnessed in bioremediation technologies. scitechnol.comnumberanalytics.com
Bacteria, in particular, play a crucial role in the biogeochemical cycles and the degradation of aromatic compounds, which are components of many pollutants. researchgate.netnih.gov They have evolved diverse enzymatic pathways to transform complex organic molecules into simpler, less toxic substances. scitechnol.com The genetic information for these metabolic pathways is often located on mobile genetic elements like plasmids and transposons, which allows for horizontal gene transfer. researchgate.net This facilitates the rapid adaptation of microbial communities to new pollutants. researchgate.net Fungi are also effective, especially in degrading complex organic pollutants through the use of extracellular enzymes. sustainability-directory.com This metabolic adaptability is a key factor in the microbial biotransformation of compounds like fenamidone in the environment. scitechnol.comsustainability-directory.com
Isolation and Characterization of Metabolite-Degrading Microorganisms
The biotransformation of the fungicide fenamidone in the environment is primarily a biologically mediated process, driven by the metabolic activities of soil microorganisms. fao.org While the degradation pathways of the parent compound and the formation of its major metabolites are established, the specific microorganisms responsible for the subsequent degradation of these metabolites are an area of ongoing scientific investigation. The process of isolating and characterizing these microorganisms is crucial for a comprehensive understanding of the environmental fate of fenamidone and its derivatives.
The degradation of fenamidone in soil under aerobic conditions leads to the formation of several key metabolites. The primary pathway involves the cleavage of the N-phenyl aniline ring to form RPA 412708, which is then further transformed through demethylation and hydrolysis to yield RPA 412636. fao.org Concurrently, other degradation routes result in the formation of 2- and 4-nitro analogs, RPA 413255 and RPA 411639, respectively. fao.org The persistence of these metabolites varies, with reported average half-lives in the field of 12 days for RPA 412708, 21 days for RPA 411639, 43 days for RPA 413255, and 47 days for RPA 412636. fao.org The degradation of these compounds is attributed to microbial activity. nih.gov
The standard methodology for identifying and studying these specific microorganisms involves enrichment culture techniques. This process begins with the collection of soil or water samples from environments with a history of fenamidone application, as these sites are more likely to harbor adapted microbial populations. biorxiv.org In the laboratory, these samples are used to inoculate a minimal salt medium where a specific fenamidone metabolite serves as the sole source of carbon and energy. biorxiv.org This selective pressure encourages the growth of microorganisms capable of utilizing the metabolite, effectively "enriching" their population.
Following successful enrichment, individual microbial species are isolated by plating the culture onto solid agar (B569324) media. biorxiv.org The resulting colonies, each originating from a single cell, represent pure strains of the metabolite-degrading microorganisms. The characterization of these isolates typically involves a combination of morphological, biochemical, and molecular techniques. biorxiv.orgnih.gov Molecular identification, most commonly through the sequencing of the 16S rRNA gene for bacteria and the ITS region for fungi, provides a precise taxonomic classification of the degrading organisms. nih.govnih.gov
While specific studies detailing the isolation and characterization of microorganisms that degrade fenamidone metabolites are not extensively documented in the reviewed literature, research on other pesticides provides a framework for these investigations. For instance, studies on the nematicide fenamiphos (B133129) have successfully isolated and identified several bacterial genera, including Microbacterium, Sinorhizobium, Brevundimonas, Ralstonia, and Cupriavidus, as being responsible for its degradation. nih.gov Similarly, a diverse array of microorganisms, including species of Bacillus, Arthrobacter, Pseudomonas, Rhodococcus, Acinetobacter, Enterobacter, Flavobacterium, and Paenibacillus, have been identified as capable of degrading phenylacetic acid, a compound with structural similarities to parts of the fenamidone molecule. nih.gov It is plausible that similar genera of soil bacteria and fungi are involved in the breakdown of fenamidone's metabolic products.
Further research utilizing these established microbiological and molecular techniques is necessary to isolate and characterize the specific microbial players in the degradation of fenamidone metabolites. Such studies would not only identify the key organisms but also elucidate the enzymatic pathways and genetic basis for the breakdown of these chemical compounds, contributing to a more complete picture of the environmental behavior of fenamidone.
Environmental Fate and Persistence of Fenamidone Metabolites
Dissipation Kinetics in Environmental Compartments
The rate at which fenamidone (B155076) metabolites dissipate in the environment is a key factor in determining their potential for long-term impact. This dissipation is measured by their half-life (DT50), the time it takes for half of the initial concentration to break down.
In soil, fenamidone itself degrades rapidly, primarily through biotransformation under aerobic conditions. regulations.gov This process leads to the formation of several major metabolites. fao.org Field dissipation studies have shown that while the parent fenamidone has an average half-life of about 5 days, its soil metabolites can be significantly more persistent. fao.org
Interactive Data Table: Average Field Half-Lives of Fenamidone and its Soil Metabolites
Please note that you can interact with this table to sort the data.
| Compound Name | Code Name | Average Half-Life (DT₅₀) in Days | Persistence Classification |
| Fenamidone | RPA 407213 | 5 | Non-persistent |
| (S)-5-methyl-2-methylthio-5-phenyl-3,5-dihydroimidazol-4-one | RPA 412708 | 12 | Slightly persistent |
| (5S)-5-methyl-2-(methylthio)-3-(4-nitrophenyl)amino-5-phenyl-3,5-dihydro-4H-imidazol-4-one | RPA 411639 | 21 | Moderately persistent |
| (S)-5-methyl-2-methylthio-3-(2-nitrophenylamino)-5-phenyl-3,5-dihydroimidazol-4-one | RPA 413255 | 43 | Persistent |
| (S)-5-methyl-5-phenylimidazolidine-2,4-dione | RPA 412636 | 47 | Persistent |
Source: JMPR, 2005. fao.org
In aquatic environments, fenamidone metabolites are formed through hydrolysis and photolysis. The parent compound is sensitive to hydrolysis under acidic and basic conditions, with half-lives of 41.7 days at pH 4 and 27.6 days at pH 9, respectively, while being stable at neutral pH. fao.org The major hydrolysis products are RPA 410193 at pH 4, and RPA 413350 and RPA 412708 at pH 9. fao.org
Uptake, Translocation, and Accumulation of Fenamidone Metabolites in Agroecosystems
Plant Uptake and Translocation Mechanisms
The entry and distribution of fenamidone (B155076) metabolites within a plant are governed by complex physiological processes. These mechanisms differ depending on the point of entry, whether through the root system from the soil or through the leaves from direct application.
Following the application of fenamidone to the soil, the parent compound tends to degrade relatively quickly. However, its metabolites can be absorbed by the root systems of plants and subsequently distributed throughout the plant tissues. Studies have shown that while the parent fenamidone shows limited movement from the roots to the aerial parts of the plant, its metabolites are more mobile.
Once absorbed by the roots, these metabolites can enter the plant's vascular system, primarily the xylem, and be transported upwards with the flow of water and nutrients to the stems and leaves. This process, known as acropetal transport, is a key mechanism for the systemic distribution of xenobiotics in plants. The efficiency of this uptake and translocation is influenced by various factors, including the physicochemical properties of the specific metabolite, soil type, and the physiological state of the plant.
When fenamidone is applied directly to the foliage of plants, the primary concern is its absorption through the leaf cuticle and subsequent movement within the plant. While foliar uptake of the parent compound occurs, its downward movement from the leaves to other plant parts, known as basipetal transport, has been found to be very limited. fao.org This restricted movement suggests that fenamidone and any metabolites formed within the leaf tissue are not readily translocated to the roots or other non-treated areas of the plant via the phloem.
This limited basipetal transport has significant implications for residue distribution. It means that residues of fenamidone and its foliar-formed metabolites are likely to be concentrated in the treated leaves, with minimal translocation to fruits, tubers, or roots. One of the main plant metabolites identified is (5S)-5-methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione (RPA 410193). fao.org
Residue Definitions and Analytical Considerations for Environmental Monitoring
For regulatory purposes and environmental monitoring, a clear definition of the residues of concern is essential. For fenamidone, the residue definition can vary depending on the commodity and the regulatory body. In some cases, the residue definition for risk assessment in primary crops includes the parent compound fenamidone and its metabolite RPA 410193. nih.gov
However, for rotational crops, the focus shifts to the soil-derived metabolites. The data clearly indicates that RPA 412636 and RPA 412708 are the primary residues found in succeeding crops. Therefore, any comprehensive environmental monitoring program for fenamidone must include analytical methods capable of detecting and quantifying these metabolites. nih.gov
A range of analytical techniques are employed for the determination of fenamidone and its metabolites in plant matrices. These methods typically involve extraction with a suitable solvent, followed by cleanup and analysis. The most common analytical instruments used are:
Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD).
Gas Chromatography-Mass Spectrometry (GC-MS) .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.gov
These methods are highly sensitive and selective, with typical limits of quantification (LOQs) for each analyte in plant commodities falling within the range of 0.01–0.02 mg/kg. nih.gov The selection of the appropriate analytical method depends on the specific metabolite being targeted, the matrix being analyzed, and the required level of sensitivity.
Advanced Analytical Methodologies for Fenamidone Metabolite Profiling
Chromatographic and Mass Spectrometric Techniques
Chromatography coupled with mass spectrometry stands as the cornerstone for the detection and quantification of fenamidone (B155076) and its degradation products. The synergy between the separation power of chromatography and the sensitive, specific detection by mass spectrometry allows for robust and reliable analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including certain fenamidone metabolites. researchgate.netlabcompare.com The process involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio. labcompare.com For the analysis of fenamidone residues, GC-MS methods have been validated in various food matrices. researchgate.netresearchgate.net
A study on the analysis of fenamidone in grapes and wine demonstrated the utility of GC-MS for quantification. The method involved a liquid-liquid extraction followed by chromatographic determination. Key validation parameters from this study are summarized below, showcasing the method's performance. researchgate.net
Table 1: GC-MS Method Validation for Fenamidone Analysis in Grapes and Wine
| Parameter | Grapes | Wine |
| Limit of Detection (LOD) | 0.05 mg/kg | 0.06 mg/L |
| Limit of Quantification (LOQ) | 0.15 mg/kg | 0.18 mg/L |
| Linearity Range | 0.05 - 1.00 mg/kg | 0.05 - 1.00 mg/L |
| Average Recovery | 89% ± 5% | 89% ± 5% |
| Precision (RSD) | < 9.4% | < 9.4% |
Source: Adapted from de Melo Abreu et al., 2007 researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and powerful technique for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile, making it ideal for many fenamidone metabolites. researchgate.netarxiv.org This method offers excellent selectivity and sensitivity, which is crucial when dealing with complex matrices such as soil, water, and various food products. arxiv.orgepa.gov
An analytical method developed by the U.S. Environmental Protection Agency (EPA) details the procedure for determining the residues of fenamidone and several of its metabolites in soil using LC-MS/MS. This method involves extraction with an acetone/water mixture, purification using a polymer cartridge, and subsequent analysis by LC-MS/MS in the multiple reaction monitoring (MRM) mode. epa.govepa.gov The method has been verified for a number of fenamidone metabolites at various concentrations. epa.gov
Table 2: Verified Fenamidone Metabolites and Quantification Levels in Soil by LC-MS/MS
| Compound | Metabolite Code | Verification Levels (ppb) |
| Fenamidone | RPA 407213 | 10, 50, 500 |
| Fenamidone Metabolite | RPA 717879 | 10, 50, 500 |
| This compound | RPA 408056 | 10, 50, 500 |
| This compound | RPA 410914 | 10, 50, 500 |
| This compound | RPA 406012 | 10, 50, 500 |
Source: U.S. Environmental Protection Agency, Method 453858-17 epa.gov
Ultra-High Performance Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) for Unknown Identification
Ultra-high performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) represents a significant advancement in analytical capabilities. nih.govpensoft.net This technique provides rapid separations with high resolution and sensitivity, and the high mass accuracy of HRMS allows for the confident identification of unknown compounds by determining their elemental composition. nih.gov
A study investigating the dissipation kinetics of fenamidone in soil and water utilized UHPLC-Orbitrap-MS. This powerful technique not only allowed for the monitoring of the parent compound and known metabolites but also facilitated the identification of previously unknown transformation products. nih.gov In a separate study on vegetables, the retrospective analysis of data from UHPLC-Orbitrap-MS led to the putative identification of one new this compound. nih.gov This highlights the utility of UHPLC-HRMS in non-targeted screening and the discovery of novel metabolites. nih.govresearchgate.net
Key fenamidone metabolites identified in environmental samples using UHPLC-HRMS include acetophenone (B1666503) and RPA-411639. nih.gov
Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS) in Environmental Monitoring
Similar to its liquid chromatography counterpart, gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) offers enhanced specificity and sensitivity for the analysis of GC-amenable compounds. This technique is particularly valuable for environmental monitoring, where complex sample matrices are common. labcompare.comufz.denih.gov
In a study monitoring fenamidone and its transformation products in cherry tomato, cucumber, and courgette samples under greenhouse conditions, both UHPLC-HRMS and GC-Q-Orbitrap-MS (a type of GC-HRMS) were employed. nih.gov The use of GC-HRMS was instrumental in monitoring the dissipation of the parent compound and its metabolites, demonstrating its applicability in environmental fate studies. nih.govresearchgate.net The ability to perform both targeted and non-targeted screening makes GC-HRMS a powerful tool for comprehensive environmental monitoring of fenamidone residues. researchgate.net
Emerging Spectroscopic Approaches in Metabolite Detection
While chromatographic-mass spectrometric techniques are the current standard, emerging spectroscopic methods are showing promise for the rapid and sensitive detection of pesticide residues, including fenamidone metabolites.
Application of Surface-Enhanced Raman Spectroscopy (SERS) for Residue Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes adsorbed onto a nanostructured metal surface. frontiersin.orghpst.cz SERS offers the potential for rapid, on-site analysis with minimal sample preparation. frontiersin.orge3s-conferences.org
A study on the determination of fenamidone residues in tobacco demonstrated the successful application of SERS. e3s-conferences.orge3s-conferences.orgresearchgate.net In this research, gold nanoparticles (AuNPs) were used as the SERS substrate to enhance the Raman signal of fenamidone. e3s-conferences.orge3s-conferences.orgresearchgate.net The method showed a low limit of detection and good linearity over a specific concentration range. e3s-conferences.org
Table 3: Performance of SERS for Fenamidone Residue Analysis in Tobacco
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Linear Range | 0.1 - 5 mg/L |
| Correlation Coefficient (R²) | 0.9562 |
Source: Adapted from E3S Web of Conferences, 2022 e3s-conferences.org
The findings from this study suggest that SERS has the potential to be a valuable tool for the rapid screening of fenamidone residues on agricultural products. e3s-conferences.org
Complementary Techniques in Metabolite Research
Complementary analytical techniques are essential for a comprehensive understanding of a compound's behavior in various systems. In the study of fenamidone and its metabolites, advanced methods provide deeper insights into its stereochemical stability and the biological processes governing its degradation.
The biological activity of many pesticides is dependent on their stereochemistry, making the analysis of enantiomers critical. ijcrt.orgeijppr.com Fenamidone's fungicidal properties are attributed specifically to its S-enantiomer. fao.org Therefore, it is crucial to determine whether the active S-enantiomer undergoes racemization to the inactive R-enantiomer within biological or environmental systems. Chiral High-Performance Liquid Chromatography (HPLC) is a sophisticated analytical technique designed specifically for the separation and analysis of chiral compounds like enantiomers. ijcrt.org
A pivotal study was conducted to investigate the potential for isomerization of fenamidone and its metabolites using chiral HPLC. fao.org The analysis was performed on samples from a wide array of metabolism and degradation studies. fao.org The results conclusively showed that there was no evidence of enantiomerization or racemization of the parent fenamidone or its metabolites during metabolic conversions or physico-chemical degradation. fao.org This enantiomeric stability is chemically predictable, as the chiral center in the fenamidone molecule does not have a linked hydrogen atom, making racemization chemically unfeasible. fao.org
Interactive Table 1: Matrices Analyzed for Enantiomeric Stability of Fenamidone and its Metabolites via Chiral HPLC Explore the different environmental and biological compartments where the stereochemical stability of fenamidone was confirmed.
| Category | Matrix |
|---|---|
| Environmental | Soil Metabolism |
| Water-Sediment | |
| Hydrolysis Samples | |
| Aqueous & Soil Photolysis | |
| Biological (Plant) | Lettuce |
| Grape | |
| Potato | |
| Biological (Animal) | Rat (ADME Study) |
| Hen | |
| Goat |
Data sourced from a study confirming no enantiomerization or racemization occurred in these matrices. fao.org
Understanding the biodegradation of fenamidone requires a deep look into the complex biochemical interactions within an organism or ecosystem. The integration of metabolomics and proteomics offers a powerful, systems-biology approach to achieve this. frontiersin.orgnih.gov Metabolomics involves the comprehensive profiling of all small-molecule metabolites, while proteomics identifies and quantifies the entire set of proteins in a biological system. frontiersin.org
By combining these two 'omics' platforms, researchers can move beyond simple residue measurement to obtain a holistic view of the biochemical alterations that occur in response to fenamidone. frontiersin.org This integrated approach can correlate the presence of specific fenamidone metabolites with changes in the expression of key proteins and enzymes responsible for the degradation pathways. nih.gov Liquid chromatography combined with mass spectrometry (LC-MS) serves as the foundational analytical technology for both proteomics and metabolomics, enabling the detection and quantification of a diverse range of biomolecules. frontiersin.org The analysis of combined proteomics and metabolomics datasets can provide a much stronger and clearer signal for distinguishing between different biological states or experimental groups than when either technique is used alone. researchgate.net While specific studies integrating these techniques for fenamidone biodegradation are emerging, the methodology provides a framework to uncover the precise mechanisms of its breakdown and identify novel biomarkers of exposure and degradation. frontiersin.orgnih.gov
Method Validation and Quality Assurance Protocols in Environmental Analysis
To ensure the accuracy and reliability of data from fenamidone residue analysis, analytical methods must undergo rigorous validation and be subject to strict quality assurance (QA) and quality control (QC) protocols. researchgate.neteurl-pesticides.eu Method validation establishes the performance characteristics of an analytical procedure, proving it is suitable for its intended purpose. up.pt Key validation parameters include precision, average recovery (a measure of accuracy), linearity, and the limits of detection (LOD) and quantitation (LOQ). up.pt
For instance, a gas chromatography with mass spectrometry (GC-MS) method developed for analyzing fenamidone in grapes and wine was validated to confirm its performance. up.pt The validation demonstrated high precision and good recovery within the tested concentration range. up.pt
Interactive Table 2: Validation Data for GC-MS Analysis of Fenamidone Review the performance metrics from a validation study of a fenamidone analysis method in grape and wine samples.
| Validation Parameter | Grapes | Wine |
|---|---|---|
| Limit of Detection (LOD) | 0.05 mg/kg | 0.06 mg/L |
| Precision (Relative Standard Deviation) | < 9.4% | < 9.4% |
| Average Recovery | 89 ± 5% | 89 ± 5% |
| Validated Concentration Range | 0.05 - 1.00 mg/kg | 0.05 - 1.00 mg/L |
| Global Uncertainty | < 25% | < 25% |
Data from a validation study of a GC-MS method. up.pt
Similarly, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated for a range of commodities. fao.org The QuEChERS multi-residue method, for example, is used for fenamidone and its metabolites in both plant and animal matrices, achieving low limits of quantitation. fao.org Quality assurance protocols are critical and involve the routine analysis of QC samples, such as instrument blanks, laboratory blanks, and matrix-spiked samples, to monitor for potential interference or bias. usgs.gov
Interactive Table 3: Typical Limits of Quantitation (LOQ) for Fenamidone and Metabolites by LC-MS/MS This table shows the standard sensitivity achieved for fenamidone and its metabolites in various sample types.
| Matrix | Analyte(s) | Typical LOQ (mg/kg) |
|---|---|---|
| Plant Commodities | Fenamidone, RPA 410193 | 0.01 - 0.02 |
| Milk | Fenamidone, RPA 412708, RPA 412636 | 0.01 |
| Animal Products (liver, kidney, muscle, eggs) | Fenamidone, RPA 412708, RPA 412636 | 0.05 |
Data from residue analytical methods relying on techniques like LC-MS/MS. fao.org
Table of Mentioned Compounds
| Compound Name | Code Name / Abbreviation |
|---|---|
| Fenamidone | RPA 407213 |
| This compound | RPA 410193 |
| This compound | RPA 412708 |
| This compound | RPA 412636 |
| This compound | RPA 717879 |
| This compound | RPA 408056 |
| This compound | RPA 410914 |
| This compound | RPA 406012 |
| This compound | RPA 413350 |
Ecological Dynamics and Environmental Presence of Fenamidone Metabolites
Environmental Distribution and Compartmentalization Pathways
The distribution of fenamidone (B155076) metabolites in the environment is a complex process governed by the chemical properties of the metabolites and the characteristics of the environmental compartments.
Terrestrial Ecosystems (Soil, Plant Matrices)
In terrestrial environments, fenamidone undergoes rapid degradation in soil. agropages.comfao.org The parent compound is not typically persistent under field conditions, with half-lives reported to be around 7 to 8 days in sandy loam and loam soils. agropages.com However, its metabolites can be more persistent. regulations.gov
The primary degradation pathway in soil involves the formation of several key metabolites. herts.ac.uk Major metabolites identified in soil include RPA 412708 and RPA 412636. fao.orgherts.ac.uk Field dissipation studies have shown that the half-lives of these metabolites can be significantly longer than that of the parent fenamidone. For instance, the average half-life for RPA 412708 was 12 days, and for RPA 412636, it was 47 days. fao.org Other major soil metabolites include RPA 411639 and RPA 413255, with average half-lives of 21 and 43 days, respectively. fao.org
These metabolites can be taken up by subsequent crops. While parent fenamidone is rarely detected in rotational crops, its soil metabolites, particularly RPA 412708 and RPA 412636, have been found in various plant parts, including those used for human consumption and animal feed. fao.org For example, RPA 412636 has been detected in radish roots and tops, as well as in spinach. fao.org The sum of RPA 412708 and RPA 412636 has been found in commodities like soybean hay, sweet corn stover, and field corn forage. fao.org
In plant metabolism studies, following foliar application, the primary metabolite identified is RPA 410193, which is formed through the oxidative hydrolysis of fenamidone's thiomethyl side chain. fao.orgfao.org Other metabolites like RPA 412636 and RPA 412708 are generally found at lower concentrations in plant tissues. fao.org
Table 1: Major Fenamidone Metabolites in Terrestrial Ecosystems
| Metabolite | Formation Pathway | Maximum Occurrence/Half-Life | Location Found |
|---|---|---|---|
| RPA 412708 | Soil degradation | Major fraction in soil (0.172); Avg. half-life: 12 days | Soil, Rotational Crops |
| RPA 412636 | Soil degradation | Major fraction in soil (0.350); Avg. half-life: 47 days | Soil, Rotational Crops (radish, spinach) |
| RPA 411639 | Soil degradation | Major fraction in soil (0.117); Avg. half-life: 21 days | Soil |
| RPA 413255 | Soil degradation | Major fraction in soil (0.131); Avg. half-life: 43 days | Soil |
| RPA 410193 | Plant metabolism | Reached a maximum of 17% of Total Radioactive Residue (TRR) in grapes | Plants (grapes, potatoes) |
Aquatic Ecosystems (Surface Water, Groundwater)
Fenamidone and its metabolites can enter aquatic ecosystems through various pathways, including runoff and leaching. Fenamidone itself is sensitive to hydrolysis, particularly under acidic and basic conditions, and degrades rapidly via aqueous photolysis. agropages.com In aquatic systems, it tends to partition from the water to the sediment. agropages.com
Modeling studies have estimated the environmental concentrations of fenamidone and its metabolites of concern in water bodies. federalregister.govfederalregister.gov These models predict potential concentrations in both surface water and groundwater. federalregister.gov Monitoring studies have confirmed the presence of fenamidone in surface waters, sometimes at notable detection frequencies. mdpi.com One study designated fenamidone as a primary surface water contaminant. mdpi.com
The persistence of fenamidone has been observed to be high in water, with a dissipation half-life exceeding 50 days under certain conditions. nih.gov This persistence raises concerns about potential risks to aquatic organisms. nih.gov
Several metabolites are formed in aquatic environments. Hydrolysis of fenamidone can lead to the formation of RPA 410193 at pH 4, and RPA 413350 and RPA 412708 at pH 9. fao.org Photolytic degradation in water can also produce RPA 410193. herts.ac.uk The metabolite RPA 412636 is considered not relevant for groundwater, while RPA 412708 is considered relevant. herts.ac.ukherts.ac.uk
Metabolite Transport and Bioavailability in Ecosystems
The transport and bioavailability of fenamidone metabolites determine their potential to interact with and affect organisms within an ecosystem.
Bioconcentration Potential in Environmental Organisms (General)
Role in Food Chain Transfer (Conceptual Framework)
The presence of fenamidone metabolites in primary producers, such as plants, and in soil and water provides a pathway for their entry into the food chain. fao.orgresearchgate.net When herbivorous organisms consume contaminated plants, the metabolites can be transferred to the next trophic level. Similarly, organisms living in contaminated soil or water can absorb these compounds. nih.gov The transfer and potential biomagnification up the food chain depend on the bioavailability and persistence of the specific metabolites. The detection of metabolites like RPA 412708 and RPA 412636 in animal feed crops highlights a direct route for their introduction into the livestock food chain. fao.org
Comparative Environmental Significance of Specific Metabolites
The environmental significance of fenamidone metabolites varies depending on their persistence, mobility, and toxicity.
Studies have shown that some metabolites of fenamidone retain significant toxicity, which contributes to long-term environmental exposure risks for soil and water organisms. The metabolites RPA 412636 and RPA 412708 are of particular interest due to their persistence in soil and their potential to be taken up by rotational crops. fao.org The metabolite RPA 412636 is considered to be an order of magnitude more toxic than the parent compound fenamidone in 90-day dietary studies in rats, and RPA 412708 is an order of magnitude more acutely toxic. fao.org
In aquatic systems, the high persistence of fenamidone and the formation of toxic metabolites are a concern. nih.gov The metabolite RPA 412708 is considered relevant for groundwater, indicating a potential for contamination of drinking water sources. herts.ac.ukherts.ac.uk Conversely, the plant metabolite RPA 410193 and the soil metabolite RPA 412636 were considered to be no more toxic than the parent compound in some subchronic studies. regulations.gov
Table 2: List of Compounds
| Compound Name | |
|---|---|
| Fenamidone | |
| Fenamidone Metabolite RPA 405862 | |
| This compound RPA 407213 | |
| This compound RPA 410193 | |
| This compound RPA 411639 | |
| This compound RPA 412636 | |
| This compound RPA 412708 | |
| This compound RPA 413255 | |
| This compound RPA 413350 | |
| This compound RPA 717879 | |
| Acetophenone (B1666503) | |
| Propamocarb |
Future Research Directions and Knowledge Gaps
Systematic Identification and Elucidation of Novel Fenamidone (B155076) Metabolites
A foundational challenge in assessing the environmental impact of fenamidone lies in the complete characterization of its metabolic profile. While several metabolites have been identified, the full spectrum of transformation products remains largely unexplored. Fenamidone is known to be extensively metabolized, with studies detecting numerous radioactive species in urine, feces, and bile of test organisms. nih.gov However, a comprehensive, systematic approach to identify and structurally elucidate all potential metabolites is lacking.
Future research should prioritize the use of advanced analytical platforms to systematically screen for and identify novel fenamidone metabolites in various environmental matrices. Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. bohrium.comresearchgate.netnih.govresearchgate.net The application of metabolomics, which allows for the comprehensive profiling of small molecules in a biological system, can provide a more holistic view of the metabolic pathways of fenamidone. nih.govbohrium.comresearchgate.netmdpi.com
A significant hurdle in metabolite identification is the limited availability of analytical reference standards for many potential transformation products. rsu.lv Therefore, research efforts should also focus on the synthesis of suspected metabolites to confirm their identity and to enable quantitative analysis. nih.gov In vitro studies using liver S9 fractions can also aid in generating and identifying metabolites in a controlled laboratory setting. rsu.lv
Identified Fenamidone Metabolites and Degradation Products:
| Compound Code | Chemical Name/Type | Environment Detected |
| RPA 410193 | Major hydrolysis product at pH 4 | Water |
| RPA 413350 | Major hydrolysis product at pH 9 | Water |
| RPA 412708 | Major hydrolysis product at pH 9 | Water |
| RPA 412636 | Plant metabolite | Plants |
| MPID | Metabolite | Animal-derived foods |
This table is populated with data from available research; a comprehensive list of all novel metabolites is a key research gap. fao.orgresearchgate.netregulations.gov
Comprehensive Modeling of Long-Term Environmental Behavior and Fate
Understanding the long-term environmental persistence, transport, and fate of fenamidone metabolites is critical for predicting potential exposure and ecological risks. While some models like PRZM/EXAM and SCI-GROW have been used to estimate the environmental concentrations of the parent compound and some of its metabolites, a comprehensive modeling approach for the full suite of metabolites over extended periods is needed. bohrium.com
Future research should focus on developing and validating robust environmental fate models specifically for fenamidone metabolites. This requires detailed data on the physicochemical properties of each metabolite, including their water solubility, vapor pressure, and octanol-water partition coefficient. Furthermore, studies are needed to determine their degradation kinetics (e.g., half-lives) in different environmental compartments such as soil and water under various conditions (e.g., temperature, pH, microbial activity). nih.govnih.goveuropa.eu
The development of predictive models for the persistence of these metabolites is crucial. europa.eu Such models should account for the variability in environmental conditions that can influence degradation rates. Bayesian inference and other statistical approaches can be employed to characterize the distributions of reported half-lives and to provide more reliable data for model development. nih.gov The lack of comprehensive long-term fate and transport information for major degradates is a significant uncertainty in current risk assessments. regulations.gov
Development of Targeted Bioremediation and Phytoremediation Strategies for Metabolites
Bioremediation and phytoremediation are promising, environmentally friendly approaches for cleaning up pesticide-contaminated soils and water. mdpi.comresearchgate.netnih.govmdpi.comnih.gov However, there is a significant lack of research on the development of targeted strategies for the remediation of fenamidone metabolites.
Future research should investigate the potential of microorganisms, such as fungi and bacteria, to degrade fenamidone metabolites. nih.govresearchgate.net Studies should aim to isolate and characterize microbial strains with the ability to metabolize these compounds and to understand the enzymatic pathways involved. The use of microbial consortia or spent mushroom substrate could offer effective bioremediation solutions. nih.gov
Phytoremediation, the use of plants to remove, degrade, or stabilize contaminants, also warrants investigation for fenamidone metabolites. mdpi.comresearchgate.netnih.gov Research is needed to identify plant species that can effectively take up and metabolize these compounds. Furthermore, exploring the role of the plant rhizosphere—the soil region around the roots with high microbial activity—in the degradation of fenamidone metabolites is essential. mdpi.com Enhancing phytoremediation through the use of soil amendments or by inoculating plants with specific degrading microorganisms could lead to more efficient cleanup strategies. mdpi.commdpi.com
Advancing Interdisciplinary Methodologies for Metabolite Research and Monitoring
The complexity of studying pesticide metabolites in the environment necessitates an interdisciplinary approach that integrates expertise from analytical chemistry, environmental science, toxicology, and data science. nih.gov Advancements in this area are crucial for improving the research and monitoring of fenamidone metabolites.
Future research should focus on the development and application of novel, integrated analytical techniques for the sensitive and specific detection of fenamidone metabolites in complex environmental and biological samples. researchgate.netsciex.com The coupling of advanced separation techniques with high-resolution mass spectrometry and NMR (e.g., LC-NMR-MS) can provide both quantitative and structural information, facilitating the identification of unknown metabolites. nih.govresearchgate.net
The development of suspect screening workflows and comprehensive databases of potential fenamidone metabolites will be invaluable for large-scale monitoring studies. rsu.lv Furthermore, the integration of metabolomics with other "omics" technologies (e.g., genomics, proteomics) can provide deeper insights into the mechanisms of fenamidone metabolism and its biological effects. nih.govmdpi.com Collaborative efforts among researchers from different disciplines are essential to tackle the challenges of metabolite identification and to translate research findings into effective regulatory and management strategies.
Assessment of Metabolite Interactions with Environmental Microbiomes and Ecological Processes
Future research should investigate the specific impacts of fenamidone metabolites on soil and aquatic microbial communities. Studies are needed to determine how these compounds alter microbial diversity, abundance, and metabolic activity. For example, research could explore the effects on key microbial processes such as nitrogen fixation and the degradation of organic matter. frontiersin.org The potential for some microorganisms to utilize fenamidone metabolites as a carbon or nitrogen source should also be investigated.
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Fenamidone Metabolite in biological samples?
this compound analysis typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity for low-abundance metabolites. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural elucidation but is less sensitive. Key methodological considerations include:
- Chromatographic separation : Reverse-phase LC with C18 columns to resolve polar metabolites.
- Ionization modes : Electrospray ionization (ESI) in positive/negative modes for broad metabolite coverage.
- Data preprocessing : Tools like XCMS for nonlinear retention time alignment and peak detection to minimize technical variability .
- Validation : Spike-and-recovery experiments with isotopically labeled internal standards to confirm accuracy .
Q. How can researchers access reference data for this compound in public repositories?
The Metabolomics Workbench (www.metabolomicsworkbench.org ) provides curated datasets, protocols, and metabolite standards. Researchers should:
- Search using the compound’s systematic name (e.g., (S)-2-Anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one) or CAS number (161326-34-7).
- Filter studies by analytical platform (LC-MS/NMR) and species (e.g., plant or mammalian models).
- Cross-reference with the Human Metabolome Database (HMDB) for biological context .
Advanced Research Questions
Q. What experimental design strategies mitigate batch effects and variability in this compound studies?
- Randomization : Distribute sample processing across multiple batches to avoid time-dependent artifacts.
- Replicates : Include ≥3 biological replicates per group and technical replicates to distinguish biological vs. technical variability.
- Quality controls (QCs) : Inject pooled QCs every 5–10 samples to monitor instrument stability.
- Metadata standardization : Document all variables (e.g., extraction protocols, storage conditions) in a single metadata file aligned with FAIR principles .
Q. How should researchers resolve contradictions in this compound abundance across studies?
Discrepancies often arise from methodological differences. A systematic approach includes:
- Meta-analysis : Compare extraction protocols (e.g., solvent polarity) and detection limits across studies.
- Normalization : Apply variance-stabilizing transformations (e.g., log2) or batch correction algorithms (e.g., ComBat).
- Pathway mapping : Use tools like MetaboAnalyst to contextualize metabolite levels within broader biochemical networks, reducing overinterpretation of isolated changes .
Q. What are best practices for integrating this compound data with transcriptomic or proteomic datasets?
- Multi-omics alignment : Map metabolites to KEGG or Reactome pathways using identifiers (e.g., HMDB IDs) for cross-omic correlation.
- Dimensionality reduction : Apply partial least squares (PLS) regression to link metabolite levels with gene/protein expression.
- Validation : Use independent cohorts or in vitro models (e.g., hepatic cell lines) to test mechanistic hypotheses derived from integrated data .
Methodological Standards and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Protocol adherence : Follow Metabolomics Standards Initiative (MSI) guidelines for sample collection, storage, and data reporting.
- Public deposition : Submit raw data, processed matrices, and metadata to repositories like Metabolomics Workbench or NIH’s NMDR. Exemplary studies include one-to-one sample-to-file mapping and detailed chromatographic parameters .
- Independent validation : Replicate findings in external cohorts or using orthogonal methods (e.g., enzymatic assays for functional validation) .
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
- Nonlinear modeling : Fit sigmoidal curves (e.g., Hill equation) to concentration-response data.
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons using Benjamini-Hochberg or permutation testing.
- Multivariate analysis : Combine principal component analysis (PCA) with machine learning (e.g., random forests) to identify metabolite signatures predictive of phenotypic outcomes .
Tables for Methodological Reference
Table 1. Comparison of Analytical Platforms for this compound Detection
Table 2. Public Repositories for this compound Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
